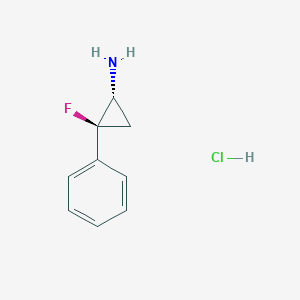

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride

Description

Chemical Structure: The compound features a cyclopropane ring substituted with a fluorine atom and a phenyl group at the C2 position, with an amine group (-NH₂) at C1. The hydrochloride salt enhances stability and solubility.

Molecular Formula: C₉H₉F₂N·HCl (MW: 205.6 g/mol) .

Physicochemical Properties:

- Purity: ≥95% (HPLC)

- Storage: Refrigerated (2–8°C) to maintain stability .

Applications: Cyclopropane amines are pivotal in medicinal chemistry due to their conformational rigidity, which enhances receptor binding specificity. This compound is explored for CNS drug development, leveraging its structural similarity to antidepressants like Milnacipran Hydrochloride .

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

(1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9+;/m1./s1 |

InChI Key |

ILZULPIKBDNQEZ-RJUBDTSPSA-N |

Isomeric SMILES |

C1[C@H]([C@]1(C2=CC=CC=C2)F)N.Cl |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted alkene with a fluorinating agent under controlled conditions to form the desired cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final conversion to the hydrochloride salt. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a model compound for understanding the effects of fluorine substitution on biological activity .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Trans-2-Phenylcyclopropanamine Hydrochloride (CAS 1986-47-6)

rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride (CAS 1156491-10-9)

rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9)

- Structure : Fluorine at the para position of the phenyl ring.

- Molecular Formula : C₉H₁₀ClFN (MW: 187.64 g/mol) .

- Key Differences :

- Electronic Environment : Para-fluorine exerts a strong electron-withdrawing effect, modulating the amine’s pKa and interaction with acidic residues in target proteins.

- Synthetic Accessibility : Para-substituted derivatives are often easier to synthesize regioselectively compared to ortho or meta isomers .

rel-(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropanamine Hydrochloride (CAS 1807938-62-0)

Cyclopentane and Cyclohexane Analogs

- Example : rel-(1R,2S)-2-Phenylcyclopentan-1-amine (CAS 1986-47-6) .

- Conformational Flexibility: Larger rings allow for more rotational freedom, which may reduce target selectivity .

Tabulated Comparison of Key Compounds

| Compound Name | CAS No. | Molecular Formula | Substituents | MW (g/mol) | Key Properties |

|---|---|---|---|---|---|

| rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine HCl | N/A | C₉H₉F₂N·HCl | 2-F, 2-Ph | 205.6 | High lipophilicity, refrigerated |

| Trans-2-Phenylcyclopropanamine HCl | 1986-47-6 | C₉H₁₁N·HCl | 2-Ph | 169.6 | Lower metabolic stability |

| rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl | 1156491-10-9 | C₉H₉F₂N·HCl | 3-F, 4-F, 2-Ph | 205.6 | Enhanced bioavailability |

| rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl | 1314324-00-9 | C₉H₁₀ClFN | 4-F, 2-Ph | 187.6 | Para-substitution improves synthesis |

| rel-(1S,2R)-2-(4-Cl-3-F-Ph)cyclopropanamine HCl | 1807938-62-0 | C₉H₉ClF₂N·HCl | 4-Cl, 3-F, 2-Ph | 242.1 | Halogen bonding potential |

Biological Activity

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride is a cyclopropylamine derivative that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This compound exhibits unique structural features that may influence its interaction with biological targets, leading to diverse therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with a fluorine atom and a phenyl group. Its chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CHClF |

| Molecular Weight | 201.66 g/mol |

| CAS Number | 1402222-66-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Research indicates that compounds in this class may act as inhibitors or modulators of certain enzymes and receptors involved in neurotransmission and immune response.

- Toll-like Receptor (TLR) Modulation : Studies have shown that similar compounds can activate TLRs, which play a crucial role in the immune response. For instance, the activation of TLR2 has been linked to the release of pro-inflammatory cytokines such as TNF-α from macrophages, suggesting a potential immunomodulatory effect of this compound .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: Immune Response Activation

A notable study involved screening a library of compounds for their ability to stimulate an immune response in human THP-1 myeloid cells. The results indicated that certain structural modifications significantly enhanced potency. For example:

- Diprovocim Compounds : These compounds demonstrated an EC50 value of 110 pM for TNF-α release, showcasing how structural variations can lead to enhanced biological activity .

Comparative Analysis

A comparative analysis of various cyclopropylamine derivatives revealed that:

| Compound | EC50 (pM) | TLR Target |

|---|---|---|

| Diprovocim-1 | 110 | TLR1/TLR2 |

| Diprovocim (racemate) | 10,000 | TLR1/TLR2 |

| rel-(1R,2S)-Cyclopropanamine | TBD | TBD |

Pharmacological Implications

The biological activity observed in related compounds suggests that this compound may have potential applications in treating conditions associated with immune dysregulation or inflammation. Its ability to modulate TLRs could make it a candidate for further research in immunotherapy or as an adjunct treatment in autoimmune diseases.

Q & A

Basic Question: What are the recommended synthesis and purification protocols for rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride?

Methodological Answer:

Synthesis typically involves cyclopropanation of fluorinated precursors using transition-metal catalysts (e.g., rhodium or palladium) to control stereochemistry. Post-synthesis, purification is critical due to the compound’s sensitivity to racemization. Use column chromatography with polar stationary phases (e.g., silica gel) and non-aqueous eluents (e.g., ethyl acetate/hexane mixtures). Recrystallization in ethanol or methanol at low temperatures (<0°C) enhances enantiomeric purity . Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Basic Question: How is the stereochemical configuration of this compound validated?

Methodological Answer:

X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD) spectroscopy. Compare retention times or CD spectra with enantiomerically pure standards. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of fluorine and phenyl groups, confirming the cyclopropane ring geometry .

Basic Question: What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or reactions due to potential hydrochloride aerosol formation. Store in airtight containers under inert gas (argon) to avoid moisture absorption. Waste disposal must comply with local regulations for halogenated amines; neutralize with dilute NaOH before incineration .

Advanced Question: How does the fluorine substituent influence the compound’s reactivity and biological activity?

Methodological Answer:

The fluorine atom introduces steric and electronic effects. Its electronegativity polarizes the cyclopropane ring, enhancing stability against ring-opening reactions. In biological studies, fluorine’s hydrophobic and hydrogen-bonding properties improve membrane permeability and target binding affinity. Use comparative assays (e.g., fluorinated vs. non-fluorinated analogs) in enzyme inhibition or receptor-binding studies to quantify these effects .

Advanced Question: What strategies resolve contradictions in solubility data across different experimental conditions?

Methodological Answer:

Solubility discrepancies often arise from pH-dependent protonation of the amine group. Perform pH-solubility profiling (e.g., shake-flask method at pH 1–7) and correlate with Henderson-Hasselbalch calculations. Use differential scanning calorimetry (DSC) to detect polymorphic forms, which may alter solubility. For aqueous solubility enhancement, co-solvency (e.g., PEG-400) or cyclodextrin complexation is recommended .

Advanced Question: How can metabolic stability of this compound be assessed in preclinical studies?

Methodological Answer:

Use in vitro liver microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor demethylation or hydroxylation metabolites. For in vivo studies, administer the compound intravenously/orally to animal models and collect plasma/bile samples. Pharmacokinetic parameters (e.g., half-life, clearance) are calculated using non-compartmental analysis. Compare metabolic pathways with computational tools like MetaSite .

Advanced Question: What analytical methods distinguish between diastereomers or enantiomers in complex mixtures?

Methodological Answer:

Chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) separate enantiomers. For diastereomers, normal-phase HPLC with polar modifiers (e.g., diethylamine) improves resolution. Mass spectrometry (HRMS) coupled with ion mobility spectrometry (IMS) differentiates isomers based on collision cross-section differences. Synchrotron-based X-ray powder diffraction (XRPD) identifies crystalline phase variations .

Advanced Question: How do temperature and solvent polarity affect the compound’s stability during long-term storage?

Methodological Answer:

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation via UPLC-UV and quantify impurities (e.g., hydrolyzed products). For solvent selection, use DSC to measure glass transition temperatures (Tg) in lyophilized forms. Polar aprotic solvents (e.g., DMSO) stabilize the hydrochloride salt by reducing hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.